molecular formula C10H20N2O2 B2695340 Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate CAS No. 2163641-52-7

Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate

Cat. No. B2695340
CAS RN: 2163641-52-7
M. Wt: 200.282
InChI Key: URURXRCAPOVXSX-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate” is a chemical compound with a molecular weight of 200.28 . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is part of a class of compounds that are widely used by medicinal chemists to create treatments for human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a dimethylaminoethyl group and a carboxylate group . The InChI code for this compound is 1S/C10H20N2O2/c1-11(2)8-6-9-5-4-7-12(9)10(13)14-3/h9H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 200.28 . Other physical and chemical properties of this compound are not detailed in the available resources.

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions are fundamental in creating cyclic structures, which are integral to many natural products and pharmaceutical compounds. The reaction between ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate and acrylonitrile, leading to the formation of methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate, exemplifies the use of similar compounds in generating complex cyclic structures through [3+2] cycloadditions. This process showcases the potential of utilizing such compounds in synthesizing novel cyclic structures with applications in drug development and material science (Bourhis & Vercauteren, 1994).

Annulation Reactions

Annulation, or the formation of a new ring onto a molecule, is crucial for building complex organic frameworks. Ethyl 2-methyl-2,3-butadienoate's transformation, acting as a 1,4-dipole synthon in [4+2] annulation with N-tosylimines, highlights the utility of related structures in constructing highly functionalized tetrahydropyridines. These reactions are instrumental in synthesizing compounds with potential biological activity, illustrating the role of such compounds in expanding the toolbox of synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrimidine Derivatives

The synthesis of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates through reactions involving ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with dinucleophiles like 1,1-dimethylguanidine demonstrates the application of these compounds in generating pyrimidine derivatives. These derivatives have been evaluated for their potential as cardiotonic agents, showing the significance of such compounds in the development of therapeutic agents (Dorigo et al., 1996).

Nonlinear Optical Materials

Research into the properties of compounds like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate underscores the exploration of nonlinear optical (NLO) materials. These studies, combining experimental and theoretical approaches, aim to understand and develop materials with enhanced optical properties for applications in photonics and telecommunications (Singh, Rawat, & Sahu, 2014).

Synthesis of Heterocyclic Compounds

The transformations of compounds with functionalities similar to "Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate" into heterocyclic compounds such as thiazolo[5,4-c]pyridine-7-carboxylates highlight the versatility of these molecules in synthesizing a wide range of heterocycles. These compounds have vast potential in pharmaceuticals, showcasing the importance of such chemical transformations in medicinal chemistry (Albreht et al., 2009).

Future Directions

The future directions for “Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate” and other pyrrolidine derivatives could involve further exploration of their pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11(2)8-6-9-5-4-7-12(9)10(13)14-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URURXRCAPOVXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCN1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2163641-52-7
Record name methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate
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